Hu7691 free base mechanism of action
Hu7691 free base mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Hu7691 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hu7691 is a potent, orally active, and selective inhibitor of the protein kinase B (Akt) signaling pathway. Developed as a pan-Akt inhibitor with notable selectivity for Akt1 over Akt2, Hu7691 has demonstrated significant anti-proliferative effects across a range of human cancer cell lines and efficacy in in vivo tumor models.[1][2] Its mechanism is centered on the direct inhibition of Akt, a critical node in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[2][3] This targeted approach allows Hu7691 to modulate downstream cellular processes, including cell growth, proliferation, survival, and differentiation.[3][4] A key feature of Hu7691 is its improved cutaneous safety profile, which is attributed to its 24-fold higher selectivity for Akt1 over Akt2, as the inhibition of Akt2 is linked to keratinocyte apoptosis and skin rash, a common dose-limiting toxicity for other Akt inhibitors.[1][5] This document provides a comprehensive overview of the mechanism of action, quantitative biochemical and cellular data, pharmacokinetic profile, and detailed experimental protocols relevant to the study of Hu7691.
Core Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Hu7691 exerts its therapeutic effects by directly inhibiting the kinase activity of Akt (also known as Protein Kinase B). Akt is a serine/threonine kinase that functions as a central hub in the PI3K/Akt/mTOR signaling cascade, a pathway crucial for regulating cell cycle, survival, and metabolism.[3]
In many cancers, this pathway is aberrantly activated, often through mutations in upstream components like PI3K or loss of the tumor suppressor PTEN. This leads to the constitutive activation of Akt. The activation process involves the translocation of Akt to the cell membrane, where it is phosphorylated at two key residues by PDK1 and mTORC2 (or PDK2).[3]
Once active, Akt phosphorylates a multitude of downstream substrates, including mTOR, the pro-apoptotic protein Bad, and cell cycle regulators like Cyclin D1, thereby promoting cell growth and inhibiting apoptosis.[2][3] Hu7691 functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the phosphorylation of these downstream targets. By inhibiting Akt, Hu7691 effectively halts this pro-survival signaling, leading to decreased cell proliferation and, in some contexts like neuroblastoma, the induction of cellular differentiation.[4][6]
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of Hu7691.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Notes |
| Akt1 | 4.0 | Potent inhibition of the primary isoform.[1] |
| Akt2 | 97.5 | 24.4-fold lower potency compared to Akt1, linked to reduced skin toxicity.[1] |
| Akt3 | 28.0 | Moderate inhibition.[1] |
| PKA | 11.0 | Off-target activity noted.[1] |
| P70S6K | 229 | Moderate off-target activity.[1] |
| ROCK1 | 354 | Weak off-target activity.[1] |
| PKCη | 629 | Weak off-target activity.[1] |
| RSK1 | 756 | Weak off-target activity.[1] |
| SGK | 1009 | Weak off-target activity.[1] |
Table 2: Cellular Anti-Proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
| Neuroblastoma | Neuroblastoma | 2.73 - 18.0 | Range across six different neuroblastoma cell lines.[7] |
| Various Cancers | Glioblastoma, Lung, etc. | 0.6 - 27 | Range across 18 different human tumor cell lines.[1] |
| HaCaT | Normal Keratinocyte | 15.2 | Lower toxicity to skin cells compared to other Akt inhibitors.[1] |
| HL7702 | Normal Liver | 5.4 | Moderate activity against normal liver cells.[1] |
| HPDE6-C7 | Normal Pancreatic Duct | 16.1 | Low activity against normal pancreatic cells.[1] |
Table 3: Pharmacokinetic Profile
| Species | Dose & Route | T₁₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng/mL·h) |
| Rat | 15 mg/kg, Oral | 8.68 | 171.17 | 2820.64 |
| Rat | 2 mg/kg, IV | 6.24 | 207.52 | 532.87 |
| Beagle Dog | 20 mg/kg, Oral | 16.7 | 905.65 | 36303 |
Data sourced from MedchemExpress, citing primary literature.[1]
Experimental Protocols
In Vitro Cell Viability (SRB Assay)
This protocol is adapted from studies on neuroblastoma cell lines.[7][8]
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Cell Seeding: Seed neuroblastoma cells (e.g., Neuro2a, CHP-126) in 96-well plates at a density that ensures they are in a logarithmic growth phase (e.g., 20-30% confluency) at the time of treatment.
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Compound Preparation: Prepare a stock solution of Hu7691 in DMSO. Create a serial dilution series (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) in the appropriate cell culture medium.
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Treatment: Replace the existing medium in the 96-well plates with the medium containing the different concentrations of Hu7691. Include a vehicle control (DMSO) at a concentration equal to that in the highest Hu7691 dose.
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
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Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
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Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
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Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
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Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
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Solubilization & Readout: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 515 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
In Vivo Tumor Xenograft Study
This protocol is based on the neuroblastoma xenograft model.[7][9]
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Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).
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Cell Implantation: Subcutaneously inject a suspension of Neuro2a cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
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Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 × length × width²).
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Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle control, 40 mg/kg Hu7691, 80 mg/kg Hu7691).
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Drug Formulation & Administration: Prepare Hu7691 in a suitable vehicle (e.g., 0.5% CMC-Na). Administer the compound daily via oral gavage (i.g.) for a predetermined period (e.g., 17 days), often with a schedule of 5 days on, 2 days off to minimize toxicity.
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Monitoring: Measure tumor volumes and body weights daily or every other day. Observe the animals for any signs of toxicity.
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Endpoint & Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blotting for p-Akt levels, immunohistochemistry for differentiation markers like β-III tubulin).[9]
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Efficacy Calculation: Calculate tumor growth inhibition (TGI) or relative tumor volume (RTV) to assess efficacy.
Workflow Diagram: Cell Viability Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. researchgate.net [researchgate.net]
- 6. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
